N-Acetylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylpyridine-3-carboxamide is an organic compound belonging to the class of carboxamides It is characterized by the presence of an acetyl group attached to the nitrogen atom of the pyridine ring, which is further substituted by a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylpyridine-3-carboxamide can be synthesized through several methods. One common approach involves the acetylation of pyridine-3-carboxamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the direct amidation of pyridine-3-carboxylic acid with acetic anhydride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale acetylation reactions using optimized conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-Acetylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The acetyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Acetylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide: Lacks the acetyl group, resulting in different chemical properties and reactivity.
N-Acetylpyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position, leading to different steric and electronic effects.
Uniqueness
N-Acetylpyridine-3-carboxamide is unique due to the specific positioning of the acetyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research.
Properties
CAS No. |
80893-78-3 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-acetylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H8N2O2/c1-6(11)10-8(12)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,11,12) |
InChI Key |
IOHVMKKVKVRCBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.